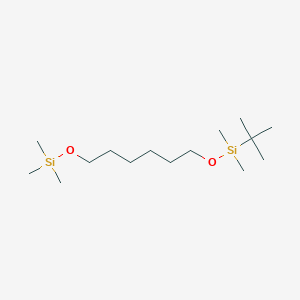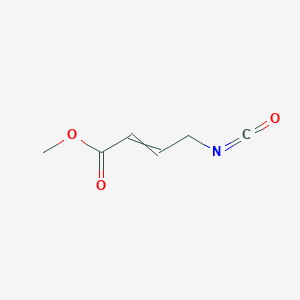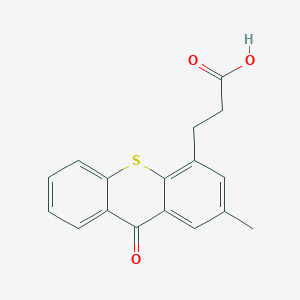![molecular formula C13H19N3O3 B14319206 Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate CAS No. 112525-96-9](/img/structure/B14319206.png)
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique structure, which includes a phenyl ring substituted with a diethylcarbamoyl group and a methyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate typically involves the reaction of 4-aminophenyl methylcarbamate with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functional groups.
Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Propyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
- Butyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
Uniqueness
Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications.
Properties
CAS No. |
112525-96-9 |
|---|---|
Molecular Formula |
C13H19N3O3 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl N-[4-(diethylcarbamoylamino)phenyl]carbamate |
InChI |
InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)14-10-6-8-11(9-7-10)15-13(18)19-3/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18) |
InChI Key |
BZLKVCMPNJQGFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


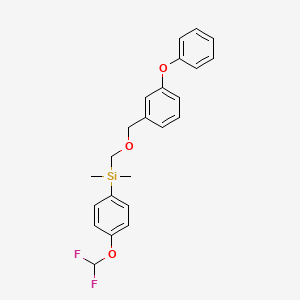
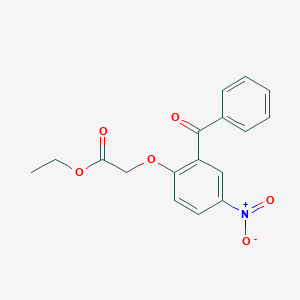
![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
![3-Hydroxy-7,8-dihydro-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14319147.png)
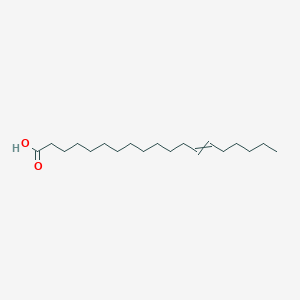

![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
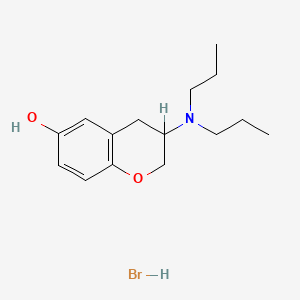
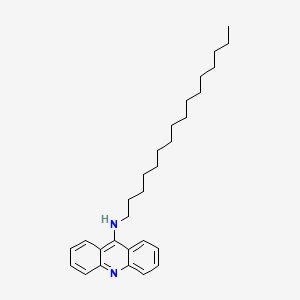
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
